Yield Comparison: CF₃SO₂Na vs. CF₃SO₂Cl in Direct Halo-Trifluoromethylation of Alkenes
In a comparative study of direct halo-trifluoromethylation of alkenes, sodium trifluoromethanesulfinate (CF₃SO₂Na) in combination with FeCl₃ and K₂S₂O₅ delivered a product yield range of 51–93% (average 77%) across a substrate panel. Under comparable conditions, CF₃SO₂Cl with Ru(Phen)₃Cl₂ and K₂HPO₄ provided yields of 71–99% (average 85%). While CF₃SO₂Cl can achieve a slightly higher average yield in this specific transformation, the selection of CF₃SO₂Na is often driven by its operational advantages as a bench-stable solid, eliminating the handling challenges associated with the volatile, moisture-sensitive liquid CF₃SO₂Cl [1].
| Evidence Dimension | Product Yield in Direct Halo-Trifluoromethylation |
|---|---|
| Target Compound Data | 51–93% yield (average 77%) |
| Comparator Or Baseline | CF₃SO₂Cl: 71–99% yield (average 85%) |
| Quantified Difference | CF₃SO₂Cl demonstrates an 8% higher average yield in this specific reaction system. |
| Conditions | Alkene substrates; FeCl₃ / K₂S₂O₅ oxidant system for CF₃SO₂Na; Ru(Phen)₃Cl₂ / K₂HPO₄ reductant system for CF₃SO₂Cl. |
Why This Matters
This direct comparison quantifies the performance gap in a defined reaction, allowing users to weigh a modest yield difference against the significant operational and safety benefits of a solid reagent for large-scale synthesis planning.
- [1] Table 1: Comparison of results of direct halo-trifluoromethylation of alkenes. PMC8698610. https://pmc.ncbi.nlm.nih.gov/articles/PMC8698610/table/tab1/ View Source
